2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18651558
InChI: InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-8-6-7-15(10-16)9-14(4,5)19-11(15)17/h6-10H2,1-5H3
SMILES:
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC18651558

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name tert-butyl 3,3-dimethyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate
Standard InChI InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-8-6-7-15(10-16)9-14(4,5)19-11(15)17/h6-10H2,1-5H3
Standard InChI Key PAEHWXHGUKAWNN-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a spiro[4.5]decane core, where two rings—a tetrahydrofuran (oxa) ring and a piperidine (aza) ring—share a single sp³-hybridized carbon atom (spiro junction) . Key substituents include:

  • A 7-carboxylic acid group protected as a 1,1-dimethylethyl (tert-butyl) ester at position 7.

  • 3,3-Dimethyl and 1-oxo modifications on the tetrahydrofuran ring.

The molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . Its IUPAC name reflects these substituents: 7-(tert-butoxycarbonyl)-3,3-dimethyl-1-oxo-2-oxa-7-azaspiro[4.5]decane.

Synthesis and Manufacturing

Key Synthetic Routes

  • Core Spirocycle Construction:

    • The parent 2-Oxa-7-azaspiro[4.5]decane is synthesized via gold-palladium relay catalysis, utilizing enynamides and vinyl benzoxazinanones to form the spiro framework through a [2+4] cycloaddition.

    • Copper-catalyzed difluoroalkylation of N-benzylacrylamides offers an industrial-scale route, though this method primarily yields unsubstituted spirocycles.

  • Derivatization Steps:

    • Esterification: The carboxylic acid at position 7 is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .

    • Oxo and Dimethyl Introduction: The 1-oxo group is introduced via Jones oxidation of a secondary alcohol, while 3,3-dimethyl substituents arise from alkylation with methyl iodide or Grignard reagents .

Industrial Scalability

Challenges in large-scale production include:

  • Stereochemical control during spirocycle formation.

  • Purification of polar intermediates (e.g., carboxylic acids) before esterification .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₃NO₅
Molecular Weight285.34 g/mol
CAS Number1160246-92-3
SolubilityLow in water; soluble in DMSO, DMF
StabilityHydrolyzes under acidic conditions

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O), and ~1250 cm⁻¹ (C-O ester) .

  • NMR:

    • ¹H NMR: δ 1.45 (s, 9H, tert-butyl), δ 1.20 (s, 6H, 3,3-dimethyl), δ 4.20–3.80 (m, oxa and aza ring protons) .

    • ¹³C NMR: δ 176.5 (ester carbonyl), δ 210.3 (ketone), δ 80.1 (spiro carbon) .

Chemical Reactivity and Applications

Reactivity Profile

  • Ester Hydrolysis: The tert-butyl ester undergoes cleavage in trifluoroacetic acid (TFA) or HCl/dioxane to yield the free carboxylic acid, critical for further functionalization .

  • Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the 1-oxo group to a hydroxyl, altering solubility and bioactivity.

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